Potassium hydroxide

概要

説明

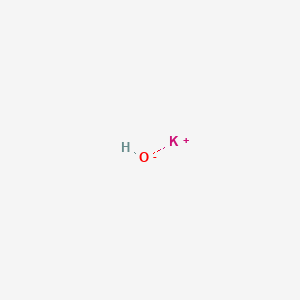

Potassium hydroxide (KOH), a highly corrosive inorganic base with the chemical formula KOH, is composed of potassium ions (K⁺) and hydroxide ions (OH⁻) bonded ionically . Industrially, it is synthesized via the chloralkali process, where potassium chloride (KCl) undergoes electrolysis, yielding KOH, chlorine gas (Cl₂), and hydrogen gas (H₂) .

準備方法

合成経路と反応条件

水酸化カリウムは、いくつかの方法で調製できます。 一般的な実験室的方法の1つは、炭酸カリウムと水酸化カルシウムを反応させることです。

2\text{CO}_3 + \text{Ca(OH)}_2 \rightarrow 2\text{KOH} + \text{CaCO}_3 K2CO3+Ca(OH)2→2KOH+CaCO3

この反応は通常、水溶液中で行われ、生成された水酸化カリウムはろ過と蒸発によって精製されます {_svg_2}.

工業的生産方法

工業的には、水酸化カリウムは、水酸化ナトリウムの製造に用いられる塩素アルカリ法と類似したプロセスで、塩化カリウム(KCl)の電気分解によって製造されます。 反応は次のように表すことができます。

2\text{O} \rightarrow 2\text{KOH} + \text{Cl}_2 + \text{H}_2 2KCl+2H2O→2KOH+Cl2+H2

この方法は、塩化カリウムが水に溶解され、電流が溶液に通電されて水酸化カリウム、塩素ガス、水素ガスが生成される電解槽を使用します {_svg_3}.

化学反応の分析

Neutralization Reactions with Acids

KOH undergoes exothermic neutralization with acids to form potassium salts and water:Reaction Characteristics

- Reaction enthalpy: -57.6 kJ/mol (for HCl neutralization)

- pH shifts from ~13.5 (0.1M KOH) to neutrality upon completion

| Acid Type | Product | Application Example |

|---|---|---|

| Hydrochloric | KCl | Electrolyte production |

| Sulfuric | K₂SO₄ | Fertilizer synthesis |

| Phosphoric | KH₂PO₄/K₂HPO₄ | Buffer solutions |

Reactions with Acidic Oxides

KOH reacts with non-metal oxides to form salts:Key Observation

Atmospheric CO₂ absorption by KOH solutions necessitates airtight storage to prevent carbonate formation .

Amphoteric Substance Reactions

KOH dissolves amphoteric oxides/hydroxides via complex formation:Industrial Application

Halogen Reactions

KOH exhibits temperature-dependent reactivity with halogens:

Cold dilute solution (≤25°C): Hot concentrated solution (>70°C): Chlorine gas detection limit: 0.5 ppm via colorimetric analysis

Salt Metathesis Reactions

KOH precipitates insoluble hydroxides from salt solutions:Precipitation Efficiency

Saponification

Biodiesel Production

With Phosphorus

Phosphine (PH₃) generation rate: 0.12 mol/L·min at 80°C

With Carbon Monoxide

Potassium formate yield: 85% at 150°C under 7 atm CO Reaction Hazard Profile

| Parameter | Value | Reference |

|---|---|---|

| Corrosivity (pH) | 13.5 (0.1M solution) | |

| Exotherm (ΔH) | -44.5 kJ/mol (HCl) | |

| LD₅₀ (rat, oral) | 273 mg/kg |

This comprehensive analysis demonstrates KOH's versatility in inorganic synthesis, organic transformations, and industrial processes. Its reactivity stems from the strongly nucleophilic hydroxide ion and potassium's excellent leaving group characteristics, making it indispensable across chemical industries.

科学的研究の応用

Chemical Properties of Potassium Hydroxide

- Chemical Formula: KOH

- Molar Mass: 56.11 g/mol

- Density: 2.044 g/cm³

- Melting Point: 360°C

- Boiling Point: 1,327°C

- Solubility in Water: Highly soluble

These properties contribute to its effectiveness in numerous applications.

Industrial Applications

1. Manufacturing of Soaps and Detergents

this compound is utilized in the saponification process to produce soft soaps. The resulting potassium soaps are softer and more soluble than sodium soaps, allowing for higher concentrations of cleaning agents in formulations .

2. Food Industry

KOH serves multiple roles in food processing:

- pH Control Agent: It is used to adjust acidity in various food products, ensuring stability and safety .

- Thickening Agent: KOH acts as a stabilizer in products like ice cream and sauces .

- Cleaning Agent: It is applied in the cleaning and peeling processes for fruits and vegetables .

3. Fertilizer Production

Due to its high solubility, this compound is a key ingredient in liquid fertilizers. It is often used to produce potassium salts that are vital for plant growth .

4. Electrolytes in Batteries

KOH is employed as an electrolyte in alkaline batteries, where it enhances conductivity compared to sodium hydroxide solutions .

5. Chemical Synthesis

In chemical synthesis, KOH is used as a strong base for neutralization reactions. It facilitates the preparation of various potassium salts and other compounds .

Medical Applications

1. Microscopy Preparation

this compound is widely used in clinical settings for preparing wet mounts of specimens to visualize fungal elements under a microscope. This method helps identify fungal infections in skin, hair, and nails .

2. Wart Treatment

Recent studies have shown that topical KOH solutions are effective and safe for treating plane warts, providing an alternative to more invasive treatments .

Specialized Applications

1. Chemical Cremation (Resomation)

KOH accelerates the decomposition of organic materials during the resomation process, which is an environmentally friendly alternative to traditional cremation methods .

2. Semiconductor Fabrication

In the electronics industry, KOH is used for anisotropic wet etching during semiconductor chip fabrication, highlighting its importance in advanced manufacturing processes .

Case Study 1: Use of KOH in Food Processing

A study conducted on the use of this compound as a pH adjuster revealed its effectiveness in stabilizing processed cheese products and preventing curdling when added to hot beverages. The results showed that KOH improved the texture and stability of dairy products significantly .

Case Study 2: Efficacy of KOH in Wart Treatment

Clinical trials demonstrated that a 10% aqueous solution of this compound effectively treated plane warts with minimal side effects compared to traditional treatments like cryotherapy or laser therapy .

作用機序

水酸化カリウムは、主にその強アルカリ性によって効果を発揮します。 脂肪をけん化し、脂肪組織の分解につながります。 この特性は、さまざまな洗浄や消毒プロセスで使用されています。 さらに、水酸化カリウムは、空気中の水分と二酸化炭素を吸収して、炭酸水素カリウムを形成することができます .

類似化合物の比較

水酸化カリウムは、水酸化ナトリウム(NaOH)、水酸化リチウム(LiOH)、水酸化カルシウム(Ca(OH)₂)などの他の強塩基と比較されることがよくあります。 これらの化合物はすべて同様の塩基性を持つ一方で、水酸化カリウムは、水への溶解度が高く、バイオディーゼル生産やアルカリ電池などの特定の産業における用途が異なる点が特徴です .

類似化合物のリスト

- 水酸化ナトリウム (NaOH)

- 水酸化リチウム (LiOH)

- 水酸化カルシウム (Ca(OH)₂)

- 水酸化アンモニウム (NH₄OH)

水酸化カリウムは、その汎用性とさまざまな用途における有効性により、科学研究と工業プロセスにおいて不可欠な化合物です。

類似化合物との比較

Physical and Chemical Properties

- Physical Properties : KOH is a white, odorless solid with a density of 2.12 g/mL, melting point of 360°C, and boiling point of 1327°C . It is highly hygroscopic, readily absorbing moisture from air, and typically exists as flakes, pellets, or aqueous solutions .

- Chemical Properties : KOH fully dissociates in water, forming strongly alkaline solutions (pH ~14 at 1M concentration). It reacts exothermically with acids to produce potassium salts and is thermally stable up to its decomposition temperature .

Sodium Hydroxide (NaOH)

Similarities

- Strong Basicity : Both KOH and NaOH fully dissociate in water, releasing OH⁻ ions and achieving near-identical pH levels at equivalent concentrations .

- Exothermic Dissolution : Dissolving either compound in water generates significant heat, making them hazardous to handle without precautions .

- Industrial Overlap : They are interchangeable in applications like saponification, neutralization reactions, and biodiesel production .

Differences

- Geopolymer Synthesis : NaOH is preferred for its ability to enhance silicate dissolution, but KOH reduces liquid demand in the final product .

- Catalytic Efficiency : In depolymerization reactions, KOH and NaOH show comparable catalytic activity under identical conditions (90°C, 7 mbar), though cost often dictates NaOH’s selection .

Other Alkali and Alkaline Earth Hydroxides

Calcium Hydroxide (Ca(OH)₂)

- Basicity : Weak base (pH ~12.4 at saturation) compared to KOH (pH ~14).

- Applications : Used in construction (mortar) and wastewater treatment, where milder alkalinity is sufficient .

Comparative Efficacy in Chemical Pre-Treatment

In wheat straw valorization, a 2% KOH solution outperformed 2% NaOH, 4% H₂SO₄, and acetic acid in enhancing digestibility (P<0.0001) .

Data Tables

Research Findings and Industrial Implications

- Catalysis : KOH and NaOH exhibit similar catalytic efficiency in polydimethylsiloxane depolymerization, but NaOH is cost-preferred .

- Renewable Energy : KOH-activated carbon spheres show superior CO₂ adsorption capacity (70% load) compared to NaOH-activated variants .

- Medical Use : Topical 5–10% KOH solutions are clinically effective for treating molluscum contagiosum, leveraging its keratolytic properties .

生物活性

Potassium hydroxide (KOH), a strong alkaline compound, is widely recognized for its diverse biological activities. This article explores its effects, applications, and relevant research findings, including case studies and data tables that illustrate its significance in various biological contexts.

KOH is a highly soluble compound that dissociates in water to release potassium ions (K) and hydroxide ions (OH). The hydroxide ions are primarily responsible for the compound's biological activity, particularly its corrosive properties. The pH of KOH solutions can rise significantly, leading to alkalosis when absorbed systemically. This condition can cause central nervous system hyperactivity, muscle spasms, and respiratory issues if not managed properly .

Toxicity and Safety Profile

The acute toxicity of KOH is notably higher than that of potassium chloride (KCl). Studies indicate an LD50 value for KOH ranging from 0.273 to 1.230 g/kg body weight in rats, highlighting its corrosive nature rather than systemic toxicity from potassium ions . In clinical settings, ingestion of KOH can lead to severe gastrointestinal injuries, with studies showing a significant incidence of esophageal injuries among patients who ingested caustic substances .

Table 1: Toxicity Comparison of Potassium Compounds

| Compound | LD50 (g/kg) | Primary Toxicity Effects |

|---|---|---|

| This compound (KOH) | 0.273 - 1.230 | Corrosive injuries to mucosa and GI tract |

| Potassium Chloride (KCl) | 3.020 | Hyperkalemia (high potassium levels) |

Dermatological Uses

KOH is extensively used in dermatology for its antifungal properties. A notable application involves the treatment of molluscum contagiosum (MC), a viral skin infection. A case series demonstrated the effectiveness of a 20% KOH solution applied topically to lesions:

- Case Study Summary :

These cases underline the utility of KOH in treating dermatological conditions while also noting potential side effects such as stinging and post-inflammatory pigmentation changes.

Antimicrobial Activity

Research has indicated that KOH exhibits antimicrobial properties, particularly when combined with lauric acid. In vitro studies demonstrated that KOH significantly reduces microbial counts on poultry skin compared to controls:

- Findings :

Environmental Impact

In addition to its biological applications, KOH has been studied for its role in environmental sciences, particularly in isolating plastics ingested by marine organisms. A study confirmed that KOH solutions effectively dissolve organic materials while leaving synthetic polymers intact, facilitating the study of plastic pollution in marine ecosystems .

Q & A

Basic Research Questions

Q. What key thermodynamic properties of potassium hydroxide are critical for reaction design?

this compound’s gas-phase thermochemical data, such as enthalpy of formation (ΔfH°gas = -654.80 kJ/mol) and entropy (S°gas = 327.99 J/mol·K), are essential for modeling energy balances and reaction spontaneity. These values, standardized by NIST, inform equilibrium calculations in gas-phase reactions or high-temperature processes . Researchers should validate these values against experimental conditions, as deviations may arise in aqueous or heterogeneous systems.

Q. How does this compound concentration affect pH in aqueous solutions?

A 0.1 M KOH solution has a pH of ~13.5 due to complete dissociation into K⁺ and OH⁻ ions. For precise pH control in experiments, use standardized solutions and account for temperature effects (e.g., pH decreases slightly with rising temperature due to reduced ionic activity). Calibrate pH meters with NIST-traceable buffers to ensure accuracy .

Q. What safety protocols are essential when handling this compound in laboratories?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Spill Management: Neutralize spills with weak acids (e.g., acetic acid) and use absorbent materials. Document spill procedures in lab-specific SOPs .

- Storage: Keep in airtight containers to prevent deliquescence and CO₂ absorption, which forms carbonate impurities .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound’s role in CO₂ absorption?

RSM, combined with central composite design (CCD), identifies optimal conditions for CO₂ capture by KOH. For example, in a study varying temperature (25–65°C), pressure (2–10 bar), and concentration (0.01–1.21 M), RSM revealed that higher pressure increases CO₂ loading, while elevated temperature and concentration reduce it due to decreased gas solubility. Validate models using ANOVA and adjust polynomial equations to account for interaction effects (e.g., temperature × concentration) .

Q. What experimental designs effectively analyze this compound’s impact on specific cake resistance during crystallization?

Fractional factorial designs (e.g., 2⁴⁻1 with replicates) isolate variables like neutralization temperature, agitation type, and alkalinity source. For instance, recoding temperature into two-level factors (e.g., low/high) simplifies analysis. Use ANOVA to quantify the significance of factors and their interactions on specific cake resistance. Replicate runs minimize experimental error .

Q. How do predictive models like artificial neural networks (ANN) enhance biodiesel production using this compound?

ANN and Kriging models optimize transesterification parameters (e.g., methanol-to-oil ratio, KOH catalyst loading). In C. inophyllum biodiesel production, a 27-run CCD identified 0.98 wt.% KOH and 80-minute reaction time as optimal (98.1% yield). Validate models using R² (>0.95) and mean relative percentage deviation (<5%) .

Q. How to address contradictions in this compound’s effect on reaction variables?

Conflicting data (e.g., temperature’s dual role in CO₂ absorption kinetics vs. equilibrium) require sensitivity analysis. For example, while higher temperatures reduce CO₂ loading thermodynamically, they may enhance kinetic rates. Use perturbation plots in RSM to identify trade-offs and define operable ranges .

Q. What methodologies are used in synthesizing activated carbon with this compound?

The Taguchi method optimizes activation parameters (e.g., KOH concentration, CO₂ flow rate) to maximize surface area. For sawdust-derived activated carbon, a 1120 m²/g surface area was achieved via physiochemical activation. Characterize using BET for porosity and SEM for morphology .

Q. Key Methodological Recommendations

- For Basic Research: Prioritize NIST-standardized data for thermodynamic modeling and validate with controlled lab experiments.

- For Advanced Studies: Employ RSM or factorial designs to dissect multifactorial systems. Use ANN for non-linear optimization in complex reactions.

- Safety Compliance: Integrate SOPs for spill management and PPE usage, referencing institutional guidelines .

特性

IUPAC Name |

potassium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2O/h;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYUFKZDYYNOTN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KOH, HKO | |

| Record name | POTASSIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029633 | |

| Record name | Potassium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.106 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium hydroxide, solution appears as an clear aqueous solution. Corrosive to metals and tissue. Noncombustible. Used in chemical manufacturing, petroleum refining, cleaning compounds., Potassium hydroxide, [dry solid, flake, bead, or granular] appears as a white solid. Corrosive to metals and tissue. Used in soap manufacture, bleach, as an electrolyte in alkaline batteries, and as a food additive., Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, White or nearly white pellets, flakes, sticks, fused masses or other forms, Odorless, white or slightly yellow lumps, rods, flakes, sticks, or pellets. [Note: May be used as an aqueous solution.]; [NIOSH], WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS., White, odorless solid or clear aqueous solution., Odorless, white or slightly yellow lumps, rods, flakes, sticks, or pellets. [Note: May be used as an aqueous solution.] | |

| Record name | POTASSIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hydroxide (K(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/210 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0523.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

greater than 266 °F at 760 mmHg (USCG, 1999), 2408 °F at 760 mmHg (NTP, 1992), 1,320, 1327 °C, 1324 °C, 2408 °F, 2415 °F | |

| Record name | POTASSIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/210 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0523.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

107 g/100 cc at 59 °F (NTP, 1992), Soluble, Very soluble in water. Freely soluble in ethanol, Solubility in water, 121 g/100 g water at 25 °C, Solubility in water (g KOH/100 g H2O): 97 at 0 °C; 103 at 10 °C; 112 at 20 °C; 126 at 30 °C; 178 at 100 °C, Soluble in 0.9 part water, about 0.6 part boiling water, Soluble in ethanol, methanol, For more Solubility (Complete) data for POTASSIUM HYDROXIDE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 110 (very good), (59 °F): 107% | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0523.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.45 to 1.50 at 68 °F (USCG, 1999), 2.04 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.044 g/cu cm, Colorless, strongly basic, soapy, caustic liquid whose density depends on the concentration (g/cu cm at wt%): 1.092 at 10; 1.188 at 29; a.291 at 30; a.395 at 40; 1.514 at 50 /Aqueous potassium hydroxide/, 2.04 g/cm³, 2.04 | |

| Record name | POTASSIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/210 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0523.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 mmHg at 1326 °F ; 5 mmHg at 1497 °F (NTP, 1992), 1 MM HG @ 714 °C, 1 mmHg at 1326 °F; 5 mmHg at 1497 °F, (1317 °F): 1 mmHg | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/210 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0523.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

The exact mechanism of action of KOH is not known but the speculated one is that topical application of KOH digests keratin, and induces inflammation. The mechanism of skin injury by alkali substances such as potassium hydroxide is by the saponification of fat, causing fatty tissue to lose its function with increased damage due to a heat reaction. Extraction of water from cells occurs due to the hygroscopic (absorbent) nature of alkali. Dissolution of proteins also occurs, allowing for deeper penetration of OH- ions and resulting in various chemical reactions. The alkali penetrates the skin quickly, saponifies plasma membranes, denatures collagen proteins, and leads to vascular thromboses in the conjunctiva and other parts of the eye. The resulting corneal burns include scarring and opacification of the cornea with resulting in vision loss, corneal neovascularization, ulcer formation, and perforation. Other consequences of untreated or very severe alkali burns include epithelial erosions, secondary glaucoma, and causes the destruction of conjunctival mucus cells, causing dry eyes, trichiasis (misdirected eyelash hairs), and other ocular conditions. In the gastrointestinal tract, after oral ingestion, burns may result. The mechanism of injury is liquefactive necrosis. The thrombosis of gastrointestinal blood vessels also contributes to tissue damage. When the alkali enters the stomach, gastric acid may neutralize the strong base, which can limit the extent of the injury. Perforation of the stomach can sometimes occur with peritonitis and caustic injury to the surrounding organs including the colon, pancreas, liver, and spleen., The mechanism of injury by alkali skin burns is by saponification of fat, which causes fatty tissue to lose its function with increased damage due to heat reaction; extraction of considerable water from cells due to the hygroscopic nature of alkali; and dissolution of proteins, permitting so deeper penetration of OH- ions and further chemical reactions., A systemic (non-acute) oral intoxication by KOH is not expected. Regarding the potassium toxicity, the LD50 value in rats of KCl, 3.020 g/kg bw/day is much higher than that of KOH, in the range of 0.273 - 0.365 - 1.230 g KOH/kg bw/day. This demonstrates that the acute toxicity of KOH is probably due to the corrosivity caused by the OH- ion (pH value), and less to systemic toxic effects of the K+ ion. Under non-irritating conditions, the potassium doses are much lower than those used in acute toxicity studies, and therefore not relevant from the point of view of the systemic toxicity of potassium. Furthermore, the uptake of potassium, via exposure to potassium hydroxide, is much less than the oral uptake with therapeutic doses of KCl for treating potassium deficiency, of up to 10 g/day. Moreover, the oral uptake of potassium from food, from natural origin or from food additives, is likely to be also much higher. | |

| Record name | Potassium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

/Potential/ impurities: sodium oxide, sodium carbonate, sodium chloride, sodium chlorate, ferrous oxide, mercury, sodium sulfate, silicon dioxide, aluminum oxide, calcium oxide, magnesium oxide, manganese, nickel, and copper. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or colorless, orthorhombic, deliquescent pieces, lumps, or sticks having crystalline fracture, White or slightly yellow lumps, rods, pellets, White rhombic crystals | |

CAS No. |

1310-58-3 | |

| Record name | POTASSIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium hydroxide [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Potassium hydroxide (K(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium hydroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZH3C48M4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/210 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TT200B20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

680 °F approximately (NTP, 1992), about 360 °C; about 380 °C when anhydrous, Melting point: 406 °C, 90-92% KOH; MP: about 250 °C; heat of fusion: about 6.7 kJ/mol /Technical potassium hydroxide/, 380 °C, 680 °F, 716 °F | |

| Record name | POTASSIUM HYDROXIDE, [DRY SOLID, FLAKE, BEAD, OR GRANULAR] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9484 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0357 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | POTASSIUM HYDROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/210 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Potassium hydroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0523.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。